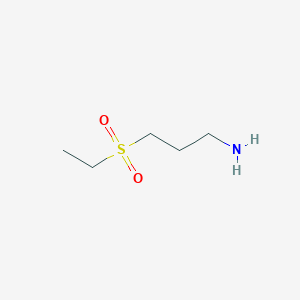
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is an organic compound that features a bromine atom, a thiophene ring, and an ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol typically involves the bromination of a thiophene derivative followed by the introduction of an ethylphenyl group. One common method is the bromination of 2-thienylmethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-2-thienylmethanol. This intermediate can then undergo a Friedel-Crafts alkylation reaction with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-thienyl-4-ethylphenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-2-thienyl-4-ethylphenylketone, while substitution with an amine could produce 3-amino-2-thienyl-4-ethylphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group may form hydrogen bonds with biological molecules, affecting their function and activity. The ethylphenyl group contributes to the compound’s hydrophobicity, impacting its solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-thienyl-4-ethylphenylmethanol
- 3-Bromo-2-thienyl-4-methylphenylmethanol
- 3-Bromo-2-thienyl-4-ethylphenylketone
Uniqueness
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a thiophene ring enhances its reactivity and potential applications in various fields. Additionally, the ethylphenyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for diverse research and industrial applications.
Eigenschaften
Molekularformel |
C13H13BrOS |
|---|---|
Molekulargewicht |
297.21 g/mol |
IUPAC-Name |
(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-9-3-5-10(6-4-9)12(15)13-11(14)7-8-16-13/h3-8,12,15H,2H2,1H3 |
InChI-Schlüssel |
ZDSTXHQQLIRSEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C2=C(C=CS2)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)


![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol](/img/structure/B8689252.png)






